Hellebrina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

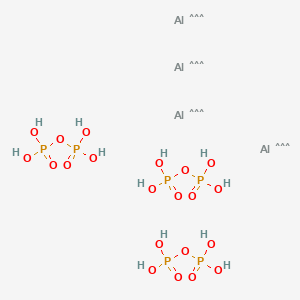

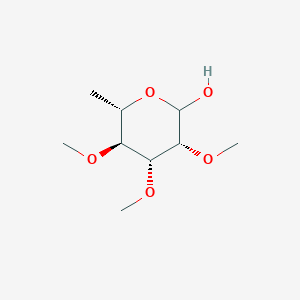

Este compuesto pertenece a la clase de glucósidos cardíacos bufadienólidos y es conocido por sus potentes actividades biológicas, particularmente su capacidad para inhibir la enzima adenosina trifosfatasa de sodio-potasio . La helebrina se ha estudiado por sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de ciertos tipos de cáncer .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La helebrina ejerce sus efectos principalmente inhibiendo la enzima adenosina trifosfatasa de sodio-potasio, que es crucial para mantener el gradiente electroquímico a través de las membranas celulares . Esta inhibición lleva a un aumento en los niveles intracelulares de sodio, lo que a su vez afecta la homeostasis del calcio e induce la apoptosis en las células cancerosas . Los objetivos moleculares de la helebrina incluyen las subunidades alfa de la enzima adenosina trifosfatasa de sodio-potasio .

Compuestos similares:

- Ouabaina

- Digoxina

- Digitoxina

- Gitoxina

- Uzarigenina-ramnósido

Comparación: La helebrina es única entre los glucósidos cardíacos debido a su mayor afinidad de unión a las subunidades alfa de la enzima adenosina trifosfatasa de sodio-potasio en comparación con otros glucósidos . Además, la helebrina y su forma aglicona, la helebrigenina, muestran efectos inhibidores del crecimiento in vitro similares en las células cancerosas, lo que no se observa comúnmente con otros glucósidos cardíacos .

Análisis Bioquímico

Biochemical Properties

Hellebrin interacts with the α1β1 subunit of the Na+/K±ATPase . This interaction is characterized by a higher affinity for the α1β1 subunit than the α2β1 or α3β1 complexes, which is in contrast to other cardiac glycosides . This affinity for the α1β1 complex correlates with its cancer cell growth inhibition .

Cellular Effects

Hellebrin has been found to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting the Na+/K±ATPase, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hellebrin involves its binding to the Na+/K±ATPase, blocking its non-canonical function as a receptor for cardiac glycosides . This leads to changes in gene expression and can result in enzyme inhibition or activation .

Metabolic Pathways

Given its interaction with the Na+/K±ATPase, it is likely involved in pathways related to ion transport .

Subcellular Localization

Given its interaction with the Na+/K±ATPase, it is likely localized to the plasma membrane where this enzyme is found .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La helebrina se extrae típicamente de las raíces y rizomas de las especies de Helleborus. El proceso de extracción implica el uso de disolventes orgánicos para aislar los glucósidos, seguido de pasos de purificación como la cromatografía .

Métodos de producción industrial: La producción industrial de helebrina implica la extracción a gran escala de plantas de Helleborus, seguida de la purificación mediante técnicas cromatográficas avanzadas. El proceso se optimiza para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La helebrina se somete a varias reacciones químicas, incluyendo la hidrólisis, la oxidación y la reducción.

Reactivos y condiciones comunes:

Hidrólisis: La hidrólisis ácida o enzimática puede descomponer la helebrina en su forma aglicona, la helebrigenina.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen la helebrigenina y varios derivados oxidados o reducidos de la helebrina .

Comparación Con Compuestos Similares

- Ouabain

- Digoxin

- Digitoxin

- Gitoxin

- Uzarigenin-rhamnoside

Comparison: Hellebrin is unique among cardiac glycosides due to its higher binding affinity for the alpha subunits of the sodium-potassium adenosine triphosphatase enzyme compared to other glycosides . Additionally, hellebrin and its aglycone form, hellebrigenin, display similar in vitro growth inhibitory effects in cancer cells, which is not commonly observed with other cardiac glycosides .

Propiedades

Número CAS |

13289-18-4 |

|---|---|

Fórmula molecular |

C36H52O15 |

Peso molecular |

724.8 g/mol |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1 |

Clave InChI |

DCSLTSSPIJWEJN-YRFFWODSSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Apariencia |

Assay:≥99%A solid |

Key on ui other cas no. |

13289-18-4 |

Pictogramas |

Acute Toxic |

Sinónimos |

3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide corelborin corelborine hellebrin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Succinic acid, [1,4-14C]](/img/structure/B88980.png)

![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)